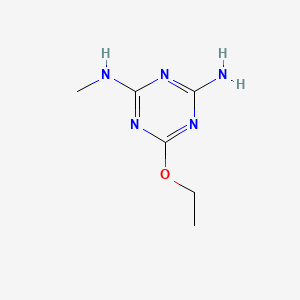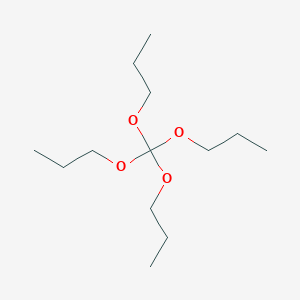
Ethyl 4-nitrophenylglyoxylate
Descripción general
Descripción
Ethyl 4-nitrophenylglyoxylate is a chemical compound with the empirical formula C10H9NO5 . It has a molecular weight of 223.18 .
Molecular Structure Analysis
The SMILES string of Ethyl 4-nitrophenylglyoxylate is CCOC(=O)C(=O)c1ccc(cc1)N+=O . This represents the structure of the molecule in a linear format.
Physical And Chemical Properties Analysis
Ethyl 4-nitrophenylglyoxylate has a molecular weight of 223.18 . The InChI key, which is a unique identifier for the compound, is ZFCXKZCKJZFZGR-UHFFFAOYSA-N .
Aplicaciones Científicas De Investigación
Optical Storage and Amorphous Polymers : A study by Meng et al. (1996) explored the cooperative motion of polar side groups in amorphous polymers. They synthesized and copolymerized nitrophenyl derivatives, observing significant photoinduced birefringence in these materials. This suggests applications in reversible optical storage technologies.
Synthesis of Amino Acid Derivatives : Nagano & Kinoshita (2000) demonstrated a method for synthesizing α,β-didehydroamino acid derivatives using ethyl N-Boc- and N-Z-α-tosylglycinates reacted with various nitro compounds. This technique can be pivotal in the synthesis of specialized amino acids for research and pharmaceutical applications.
Enzymatic Reduction in Biological Systems : Research by Hitchcock & Murphy (1967) investigated the enzymatic reduction of nitro group-containing compounds like O,O-(4-nitrophenyl) phosphorothioate in various animal tissues. This study helps understand biochemical pathways and reactions involving nitrophenyl compounds in living organisms.
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors : De Martino et al. (2005) researched novel HIV-1 non-nucleoside reverse transcriptase inhibitors, including nitroimidazole derivatives (De Martino et al., 2005). This study highlights the potential of nitrophenyl derivatives in developing antiviral drugs.
Second Harmonic Generation in Materials Science : Franco et al. (2010) investigated the use of Ethyl-[4-(4-nitro-phenylazo)-phenyl]-(2-oxiranylmethoxy-ethyl)-amine in sol–gel films for second harmonic generation (Franco et al., 2010). This is relevant in the field of non-linear optics and photonics.
- 6-amino-3-methyl-4-(3-nitrophenyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate, as corrosion inhibitors for mild steel in industrial pickling processes (Dohare et al., 2017). These findings are crucial for industrial applications where corrosion prevention is essential.
Photolabile Protecting Groups in Organic Synthesis : Kantevari et al. (2005) described the synthesis of a photolabile protecting group, bis(4,5-dimethoxy-2-nitrophenyl)ethylene glycol, for aldehydes and ketones (Kantevari et al., 2005). This research is significant for the field of synthetic chemistry, particularly in the development of light-sensitive compounds.
Anti-inflammatory Activity of Hybrid Drugs : Chandak et al. (2012) synthesized and evaluated nitric oxide donating groups, including 4-acetamidophenyl-2-[{2-(nitrooxy)ethyl}(phenyl) amino]benzoate, for anti-inflammatory, analgesic, and ulcerogenic potential (Chandak et al., 2012). Their findings contribute to the development of new medications for inflammatory diseases.
Vibrational Spectral Investigation in Drug Analysis : Suresh et al. (2012) conducted a vibrational analysis of ethyl 4-nitrophenylacetate, a rheumatoid drug, using FT-IR and FT-Raman spectroscopy (Suresh et al., 2012). This research aids in understanding the molecular structure and properties of pharmaceutical compounds.
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(4-nitrophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCXKZCKJZFZGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334933 | |
| Record name | Ethyl 4-nitrophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-nitrophenylglyoxylate | |
CAS RN |
70091-75-7 | |
| Record name | Ethyl 4-nitrophenylglyoxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)







